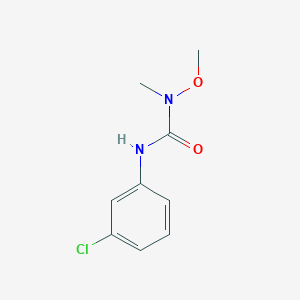
1,3-Dimethylazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylazulene is a derivative of azulene, an aromatic hydrocarbon known for its distinctive blue color and non-alternating 10π electron system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dimethylazulene can be synthesized through several methods. One common approach involves the electrophilic substitution reaction of azulene. For instance, the Vilsmeier formylation of this compound yields 2-formylazulene . Another method includes the reduction of 2-amino-1,3-diethoxycarbonylazulene using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al®) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert functional groups to simpler forms.
Substitution: Electrophilic substitution reactions are common, especially at the 1- and 3-positions of the azulene ring.
Common Reagents and Conditions:
Oxidation: Reagents like OsO4 (osmium tetroxide) can be used for oxidation reactions.
Reduction: Sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al®) is effective for reducing ester groups to methyl groups.
Substitution: Vilsmeier reagent (DMF and POCl3) is commonly used for formylation reactions.
Major Products:
Oxidation: 2-formylazulene and other oxidized derivatives.
Reduction: Methyl-substituted azulenes.
Substitution: Various substituted azulenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Dimethylazulene has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other azulene derivatives and functionalized compounds.
Medicine: Azulene derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties
Industry: The compound’s unique electronic properties make it useful in optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethylazulene and its derivatives involves interactions with biological pathways. For instance, azulene demonstrates anti-inflammatory effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
1,4-Dimethylazulene: Another dimethyl-substituted azulene with similar chemical properties.
2-Isocyano-1,3-dimethylazulene: A derivative with unique electronic properties used in coordination chemistry.
Guaiazulene: A naturally occurring azulene derivative with notable biological activities.
Uniqueness: 1,3-Dimethylazulene stands out due to its specific substitution pattern, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest .
Propiedades
Número CAS |
771-31-3 |
|---|---|
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
1,3-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-8-10(2)12-7-5-3-4-6-11(9)12/h3-8H,1-2H3 |
Clave InChI |
PLBSJUFRXQHZSB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C1=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



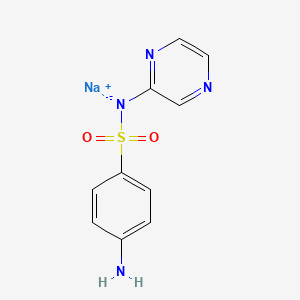
![Naphth[2,1-g]isoquinoline](/img/structure/B14753257.png)
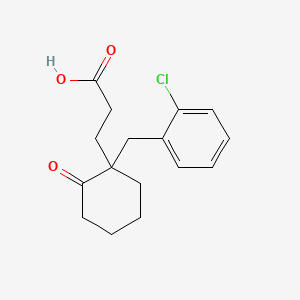
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
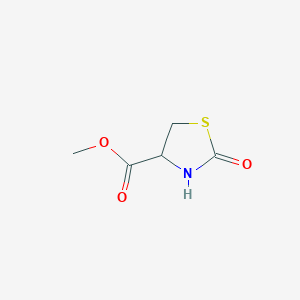
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
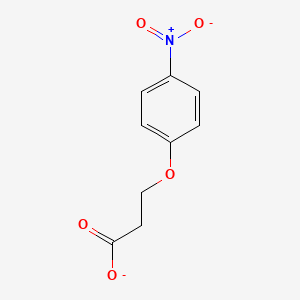

![Tris[4-(trifluoromethyl)phenyl]arsane](/img/structure/B14753304.png)
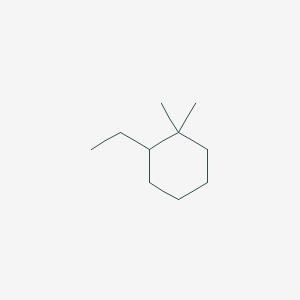
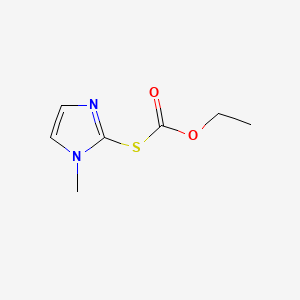
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
